Diethoxymethylsilane (CAS 2031-62-1): A Comprehensive Technical Guide for Advanced Synthesis and Material Science
Diethoxymethylsilane (CAS 2031-62-1): A Comprehensive Technical Guide for Advanced Synthesis and Material Science
Introduction
Diethoxymethylsilane (DEMS), with the CAS registry number 2031-62-1, is a versatile organosilicon compound that has emerged as a crucial reagent and building block in modern organic synthesis and materials science.[1] Its unique molecular architecture, featuring a reactive silicon-hydride (Si-H) bond and two hydrolyzable ethoxy groups, imparts a dual functionality that enables its participation in a wide array of chemical transformations. This guide provides an in-depth exploration of the core properties, reactivity, and applications of Diethoxymethylsilane, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the mechanistic underpinnings of its key reactions, provide practical experimental protocols, and offer insights into its safe and effective utilization.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic characteristics of Diethoxymethylsilane is fundamental to its application in research and development.
Physical and Chemical Properties
Diethoxymethylsilane is a colorless, clear liquid with a characteristic mild odor.[2] It is a highly flammable liquid and vapor, necessitating careful handling and storage away from ignition sources. The compound is sensitive to moisture and will decompose in contact with water.[3]
| Property | Value | Source(s) |
| CAS Number | 2031-62-1 | [4] |
| Molecular Formula | C5H14O2Si | [5] |
| Molecular Weight | 134.25 g/mol | [4] |
| Boiling Point | 94-95 °C | |
| Density | 0.838 g/mL at 20 °C | [3] |
| Flash Point | -1 °C | [6] |
| Refractive Index | ~1.376 at 20 °C | [6] |
| Water Solubility | Decomposes | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of Diethoxymethylsilane.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of Diethoxymethylsilane provides a clear fingerprint of its structure. The key resonances are:
-
Si-H Proton: A septet or multiplet around 4.6-4.7 ppm. The coupling to the methyl protons results in this characteristic multiplicity.
-
-OCH₂- Protons (Ethoxy group): A quartet around 3.7-3.8 ppm due to coupling with the methyl protons of the ethoxy group.
-
-CH₃ Protons (Ethoxy group): A triplet around 1.2 ppm, coupled to the methylene protons of the ethoxy group.
-
Si-CH₃ Protons: A doublet around 0.1-0.2 ppm, coupled to the Si-H proton.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum of Diethoxymethylsilane shows three distinct signals corresponding to the different carbon environments:
-
-OCH₂- Carbon (Ethoxy group): Approximately 58-59 ppm.
-
-CH₃ Carbon (Ethoxy group): Approximately 18-19 ppm.
-
Si-CH₃ Carbon: Approximately -8 to -9 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of Diethoxymethylsilane is characterized by several key absorption bands that confirm the presence of its functional groups:
-
Si-H Stretch: A strong, sharp band in the region of 2150-2100 cm⁻¹. This is a highly diagnostic peak for hydrosilanes.
-
C-H Stretch (Alkyl): Multiple bands in the 2975-2885 cm⁻¹ region.
-
Si-O-C Stretch: Strong absorptions in the 1100-1000 cm⁻¹ region.
-
CH₃ Bending: A band around 1250 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of Diethoxymethylsilane results in a characteristic fragmentation pattern. The molecular ion peak (M⁺) at m/z = 134 may be observed, though it can be of low intensity due to the lability of the molecule. Key fragmentation pathways include the loss of ethoxy and methyl groups.[7]
Reactivity and Mechanistic Insights
The synthetic utility of Diethoxymethylsilane stems from the reactivity of its Si-H and Si-OEt bonds.
Hydrosilylation Reactions
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (e.g., C=C or C≡C), is a cornerstone of organosilicon chemistry.[1] Diethoxymethylsilane is an excellent reagent for this transformation, typically catalyzed by transition metal complexes, most notably those of platinum and rhodium.[1]
Mechanism: The Chalk-Harrod Mechanism
A widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle involves:
-
Oxidative Addition: The Si-H bond of Diethoxymethylsilane adds to the low-valent metal center.
-
Olefin Coordination: The alkene or alkyne substrate coordinates to the metal complex.
-
Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond.
-
Reductive Elimination: The resulting alkyl-silyl-metal complex undergoes reductive elimination to yield the hydrosilylated product and regenerate the active catalyst.
Chalk-Harrod Mechanism for Hydrosilylation.
Reduction of Carbonyl Compounds
Diethoxymethylsilane serves as a mild and selective reducing agent for carbonyl compounds, converting aldehydes and ketones to their corresponding alcohols.[8] This reduction is typically promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a transition metal catalyst.
Mechanism of Lewis Acid-Catalyzed Carbonyl Reduction
The mechanism involves the activation of the carbonyl group by the Lewis acid, followed by hydride transfer from the silane.
-
Lewis Acid Activation: The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Hydride Transfer: The hydridic hydrogen from Diethoxymethylsilane attacks the activated carbonyl carbon.
-
Silyl Ether Formation: This results in the formation of a silyl ether intermediate.
-
Hydrolysis: Subsequent workup with water hydrolyzes the silyl ether to yield the desired alcohol.
Mechanism of Lewis Acid-Catalyzed Carbonyl Reduction.
Applications in Synthesis and Materials Science
The unique reactivity of Diethoxymethylsilane underpins its diverse applications.
Organic Synthesis
-
Asymmetric Hydrosilylation: In combination with chiral catalysts, Diethoxymethylsilane is employed in enantioselective hydrosilylation reactions to produce chiral organosilicon compounds, which are valuable intermediates in pharmaceutical synthesis.
-
Tandem Reactions: The silyl ethers formed from the reduction of carbonyls can be used in situ for subsequent reactions, such as tandem aldol reactions.
-
Protecting Group Chemistry: The diethoxymethylsilyl group can be used as a protecting group for alcohols.
Materials Science and Surface Modification
-
Coupling Agent: Diethoxymethylsilane functions as a silane coupling agent, enhancing the adhesion between organic polymers and inorganic substrates like glass, metals, and ceramics.[6] This is crucial in the manufacturing of composites and coatings.[6]
-
Surface Modification: It is used to modify surfaces to impart hydrophobicity or to introduce reactive sites for further functionalization.[6]
-
Precursor for Silicones: Diethoxymethylsilane is a precursor for the synthesis of specialty silicone polymers, including modified silicone oils and resins. The hydrolysis and condensation of its ethoxy groups lead to the formation of polysiloxane networks.[6]
Experimental Protocols
The following are representative protocols for common applications of Diethoxymethylsilane. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Platinum-Catalyzed Hydrosilylation of 1-Octene
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Reagents:
-
1-Octene (1.12 g, 10 mmol)
-
Diethoxymethylsilane (1.48 g, 11 mmol)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), 2% solution in xylene (10 µL)
-
Anhydrous toluene (20 mL)
-
-
Procedure:
-
To the flask, add 1-octene and anhydrous toluene.
-
Add Karstedt's catalyst to the stirred solution.
-
Add Diethoxymethylsilane dropwise from the dropping funnel over 10 minutes. An exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 2-4 hours.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield 1-(diethoxymethylsilyl)octane.
-
Protocol 2: BF₃·OEt₂-Promoted Reduction of Acetophenone
-
Apparatus Setup: A flame-dried, two-necked round-bottom flask with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.
-
Reagents:
-
Acetophenone (1.20 g, 10 mmol)
-
Diethoxymethylsilane (2.01 g, 15 mmol)
-
Boron trifluoride etherate (BF₃·OEt₂) (1.42 g, 10 mmol)
-
Anhydrous dichloromethane (DCM) (30 mL)
-
-
Procedure:
-
Dissolve acetophenone in anhydrous DCM in the flask and cool the solution to 0 °C in an ice bath.
-
Add BF₃·OEt₂ dropwise to the stirred solution.
-
In the dropping funnel, dilute Diethoxymethylsilane with 10 mL of anhydrous DCM.
-
Add the silane solution dropwise to the reaction mixture at 0 °C over 20 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting silyl ether can be hydrolyzed by stirring with a mixture of THF and 1M HCl for 1 hour.
-
Extract the product with ether, wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to obtain 1-phenylethanol. The product can be further purified by column chromatography.
-
Safety and Handling
Diethoxymethylsilane is a hazardous chemical and must be handled with appropriate safety precautions.
-
Flammability: It is a highly flammable liquid and vapor.[9] Keep away from heat, sparks, open flames, and hot surfaces.[9] Use in a well-ventilated area and take precautionary measures against static discharge.[9]
-
Health Hazards: May cause skin and eye irritation.[6] Avoid inhalation of vapors.[6] Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[6]
-
Reactivity: Reacts with water and moisture.[5] It is incompatible with strong oxidizing agents, acids, and bases.[5]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere.[10]
Conclusion
Diethoxymethylsilane is a powerful and versatile reagent with significant applications in both academic research and industrial processes. Its unique combination of a reactive hydride and hydrolyzable ethoxy groups allows for a broad range of transformations, from the formation of C-Si bonds via hydrosilylation to the selective reduction of carbonyls. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in the development of new synthetic methodologies and advanced materials.
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